REACTION_CXSMILES
|
C([N:8]1[CH2:17][C:16]2[N:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[Pd]>[ClH:18].[N:15]1[C:16]2[CH2:17][NH:8][CH2:9][CH2:10][C:11]=2[CH:12]=[CH:13][CH:14]=1 |f:5.6|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC=2C=CC=NC2C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered on a short pad of celite
|
Type
|
WASH
|
Details
|
washed with methanol (4×25 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CC=CC=2CCNCC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |